

Fgfr4-IN-1: A Comparative Guide to Cellular Target Engagement Assessment using CETSA

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Compound of Interest

Compound Name: *Fgfr4-IN-16*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The performance of CETSA is compared with alternative target engagement assays, supported by experimental data to inform assay selection and data interpretation in drug discovery and development.

Introduction to Fgfr4-IN-1 and Target Engagement

Fgfr4-IN-1 is a small molecule inhibitor designed to selectively target FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma.^[1] Effective inhibition of FGFR4 in a cellular context is a critical step in the development of this and other targeted therapies. Target engagement assays are essential to confirm that a drug candidate binds to its intended target in the complex milieu of a living cell. CETSA has emerged as a powerful technique for directly measuring this interaction by assessing the thermal stabilization of the target protein upon ligand binding.

Comparison of Target Engagement Assays for FGFR4 Inhibitors

The following table summarizes the quantitative data from CETSA and alternative assays for Fgfr4-IN-1 and other selective FGFR4 inhibitors. This allows for a direct comparison of their

target engagement profiles.

Inhibitor	Assay Type	Parameter	Value	Cell Line / System
Fgfr4-IN-1 (analogue V4-015)	Biochemical Kinase Assay	IC50	0.04 μ M	In vitro
Cellular Assay (p-FRS2)	IC50	Sub-micromolar	MDA-MB-453	
BLU-554 (Fisogatinib)	CETSA	Δ Tm	~5 $^{\circ}$ C	HuH-7, JHH-7
Biochemical Kinase Assay	IC50	5 nM	In vitro	
FGF-401 (Roblitinib)	CETSA	Δ Tm	~8 $^{\circ}$ C	HuH-7, JHH-7
Biochemical Kinase Assay	IC50	1.9 nM	In vitro	
BLU9931	Biochemical Kinase Assay	IC50	3 nM	In vitro
H3B-6527	Biochemical Kinase Assay	IC50	<1.2 nM	In vitro

Note: Direct CETSA data for Fgfr4-IN-1 is not publicly available. Data for BLU-554 and FGF-401 are presented as representative examples of selective FGFR4 inhibitors in CETSA. The data for Fgfr4-IN-1 is for a closely related analog, V4-015.[\[2\]](#)

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from studies on selective FGFR4 inhibitors.

1. Cell Culture and Treatment:

- Culture hepatocellular carcinoma cell lines (e.g., HuH-7, JHH-7) in appropriate media until they reach 70-80% confluency.
- Treat the cells with the desired concentration of Fgfr4-IN-1 or vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-4 hours) at 37°C.

2. Heating Step:

- After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated protein aggregates.
- Carefully collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

4. Western Blot Analysis:

- Normalize the protein concentrations of the samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for FGFR4.

- After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

5. Data Analysis:

- Plot the normalized band intensities against the corresponding temperatures to generate melting curves.
- The temperature at which 50% of the protein is denatured is the melting temperature (T_m).
- The shift in the melting temperature (ΔT_m) in the presence of the inhibitor compared to the vehicle control indicates target engagement.

Biochemical Kinase Assay Protocol

1. Reagents and Materials:

- Recombinant human FGFR4 kinase domain.
- ATP and a suitable kinase substrate (e.g., a synthetic peptide).
- Fgfr4-IN-1 at various concentrations.
- Kinase assay buffer.
- A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

- Prepare a reaction mixture containing the FGFR4 enzyme, the substrate, and the kinase buffer.
- Add serial dilutions of Fgfr4-IN-1 or vehicle control to the reaction mixture.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using the chosen detection method.

3. Data Analysis:

- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Cellular Phospho-FRS2 Assay Protocol

1. Cell Culture and Treatment:

- Culture a cell line that expresses FGFR4 (e.g., MDA-MB-453) in the appropriate medium.
- Starve the cells in a low-serum medium for several hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of Fgfr4-IN-1 or vehicle control for a defined period.
- Stimulate the cells with a ligand that activates FGFR4, such as FGF19, for a short period (e.g., 15-30 minutes).

2. Cell Lysis and Protein Quantification:

- Wash the cells with cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet the cell debris and collect the supernatant.
- Determine the protein concentration of the lysates.

3. Western Blot or ELISA Analysis:

- For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FRS2 (p-FRS2) and total FRS2.

- For ELISA: Use a sandwich ELISA kit with a capture antibody for total FRS2 and a detection antibody for p-FRS2.

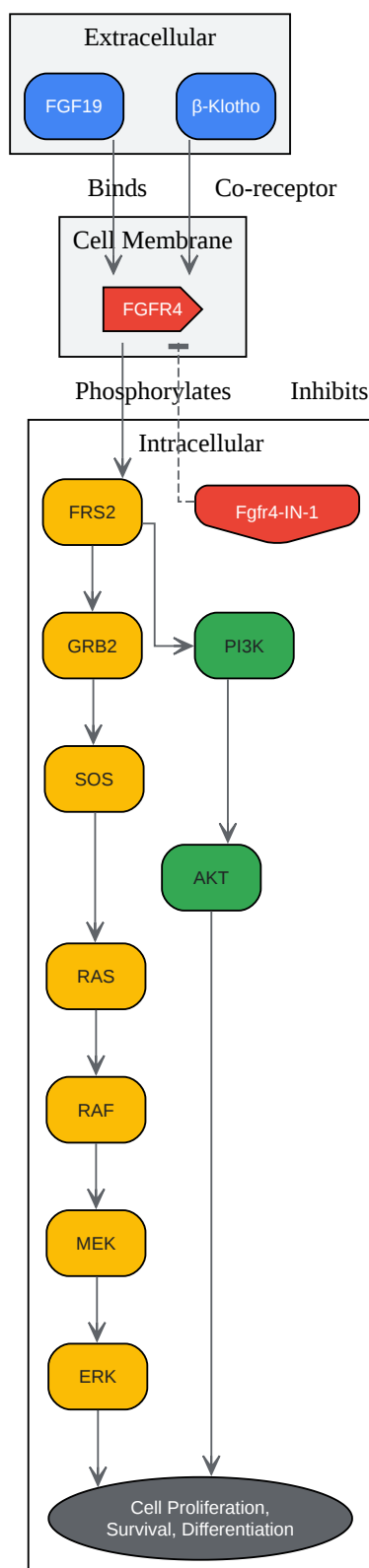
4. Data Analysis:

- Quantify the levels of p-FRS2 and normalize them to the levels of total FRS2.
- Plot the normalized p-FRS2 levels against the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the ligand-induced phosphorylation of FRS2.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the FGFR4 signaling pathway and the experimental workflow of the Cellular Thermal Shift Assay.

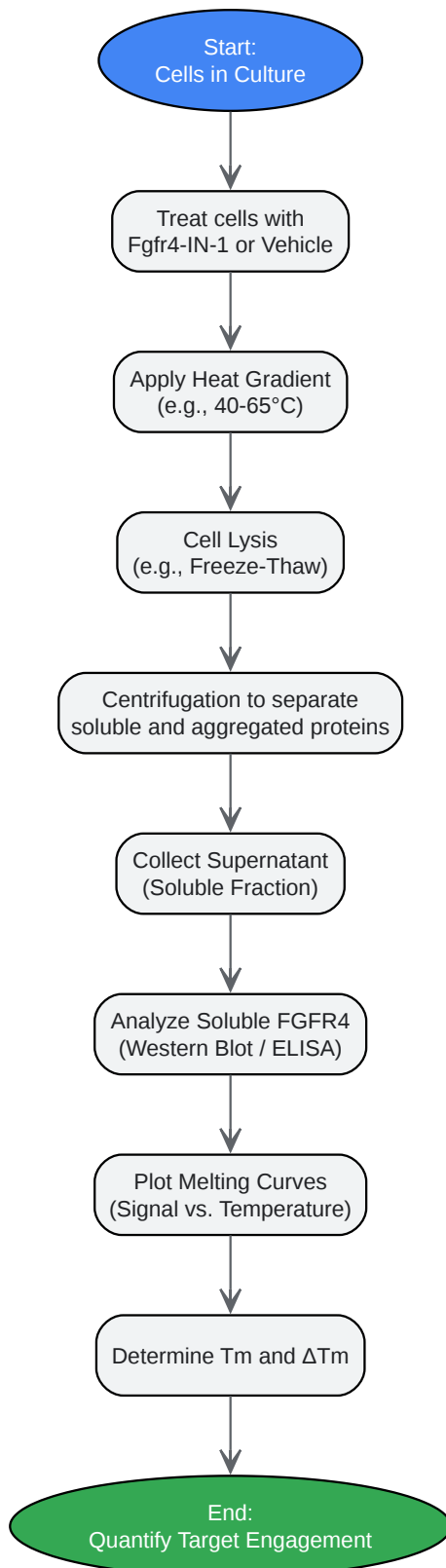
FGFR4 Signaling Pathway



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Caption: The FGFR4 signaling cascade initiated by FGF19 binding.

CETSA Experimental Workflow



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References

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